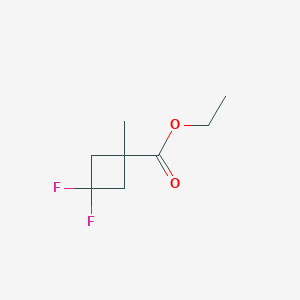

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-3-12-6(11)7(2)4-8(9,10)5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJJHWLCLJNZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301175140 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227607-45-6 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227607-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gem-Difluorinated Cyclobutane Motif: A Physicochemical Deep Dive for the Modern Medicinal Chemist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the gem-difluorinated cyclobutane has emerged as a particularly valuable bioisostere, prized for its ability to impart favorable properties such as enhanced metabolic stability and modulated acidity, all while navigating the complex landscape of lipophilicity and conformational space. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of gem-difluorinated cyclobutanes. We will dissect the nuanced effects of this moiety on molecular conformation, electronic character, lipophilicity, and metabolic fate, grounding our discussion in mechanistic principles and field-proven insights. This guide is designed not as a rigid template, but as an expert-led narrative to empower the rational design of next-generation therapeutics.

The Strategic Imperative: Why Gem-Difluorinated Cyclobutanes?

The cyclobutane ring, a strained yet conformationally defined four-membered carbocycle, offers a unique three-dimensional scaffold for molecular design.[1] When geminally difluorinated, this motif marries the conformational pre-organization of the cyclobutane with the profound electronic influence of fluorine. The introduction of a CF2 group can profoundly alter a molecule's properties, including its pKa, lipophilicity, and metabolic stability.[2][3] This has led to its successful incorporation into several drug candidates and approved drugs, such as the mutant IDH1 inhibitor Ivosidenib, where the gem-difluorocyclobutane group was critical for enhancing metabolic stability while preserving potency.[4]

This guide will explore the fundamental principles that govern the behavior of this increasingly important structural unit.

Conformational Landscape: A Puckered Perspective

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate eclipsing strain between adjacent methylene groups. The introduction of a gem-difluoro group influences this puckering. X-ray crystallography studies have revealed that 1,1-disubstituted 3,3-difluorocyclobutanes maintain a puckered conformation, with puckering angles around 20-24°.[5] This is slightly more planar than many non-fluorinated cyclobutanes (which typically have puckering angles around 30°), but significantly more puckered than strained heterocyclic four-membered rings.[5]

This defined, non-planar geometry can be a powerful tool for medicinal chemists. It allows for the precise positioning of substituents in three-dimensional space, which can lead to optimized interactions with a biological target and stabilize bioactive conformations.[5][6]

The Electronic Signature: Inductive Effects and pKa Modulation

The defining electronic feature of the gem-difluoro group is its powerful electron-withdrawing nature, a consequence of the high electronegativity of fluorine. This inductive effect has a profound and predictable impact on the acidity and basicity of nearby functional groups, a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The CF2 group significantly lowers the pKa of adjacent acidic protons and the pKaH of nearby basic amines.[2][3] This effect is primarily driven by the through-bond inductive effect of the fluorine atoms.[2][3] For instance, spirocyclic gem-difluorocyclobutanes have been used to lower the pKaH of neighboring basic amidine sites, which can help mitigate off-target effects like hERG inhibition.[4][5]

Table 1: Impact of Gem-Difluorination on the pKa of Cycloalkylamines and Carboxylic Acids

| Compound Pair | Functional Group | Non-Fluorinated pKa | gem-Difluorinated pKa | ΔpKa | Reference |

| Cyclobutylamine vs. 3,3-Difluorocyclobutylamine | Amine (pKa of conjugate acid) | ~10.7 | ~8.7 | ~2.0 | [7] |

| Cyclobutanecarboxylic acid vs. 3,3-Difluorocyclobutanecarboxylic acid | Carboxylic Acid | ~4.8 | ~3.8 | ~1.0 | [7] |

| Spiro[2.2]pentane amine vs. gem-difluoro analogue | Amine (pKa of conjugate acid) | ~10.6 | ~8.63 | -1.97 | [7] |

| Spiro[2.2]pentane carboxylic acid vs. gem-difluoro analogue | Carboxylic Acid | ~5.0 | ~4.22 | -0.78 | [7] |

Note: The exact pKa values can vary depending on experimental conditions. The data presented here are illustrative of the general trend.

Navigating Lipophilicity: A Complex Interplay

The effect of gem-difluorination on lipophilicity (typically measured as logP or logD) is more complex and less intuitive than its effect on pKa.[2][3] While fluorine is highly electronegative, leading to polar C-F bonds, the overall impact on molecular lipophilicity is a nuanced balance of factors including:

-

Increased Molecular Surface Area: The addition of two fluorine atoms increases the size of the molecule.

-

Polarity of C-F Bonds: The polarized C-F bonds can engage in dipole-dipole interactions and act as weak hydrogen bond acceptors.

-

Reduction of Local Basicity: As discussed, the electron-withdrawing nature of the CF2 group reduces the basicity of nearby amines, which can decrease lipophilicity at physiological pH.

-

Conformational Effects: The puckered nature of the ring and the orientation of the C-F bonds relative to other functional groups can influence solvent interactions.

In some cases, gem-difluorination can lead to an increase in lipophilicity, while in others, it can cause a decrease.[8] The outcome is highly dependent on the specific molecular context, including the ring size and the nature and position of other functional groups.[2][3] This context-dependent nature underscores the importance of empirical measurements for any new chemical series.

Table 2: Comparative LogP Values for Matched Molecular Pairs

| Parent Compound | gem-Difluorinated Analogue | Parent LogP | Analogue LogP | ΔLogP | Reference |

| N-benzylcyclobutanamine | N-benzyl-3,3-difluorocyclobutanamine | ~2.5 | ~2.3 | -0.2 | Based on trends in[8] |

| Cyclohexylbenzamide | (3,3-Difluorocyclohexyl)benzamide | ~3.4 | ~3.1 | -0.3 | Based on trends in[8] |

Note: These values are illustrative and highlight the often subtle and context-dependent changes in lipophilicity.

Enhancing Metabolic Stability: Blocking Sites of Oxidation

One of the most significant advantages of incorporating a gem-difluorinated cyclobutane is the enhancement of metabolic stability.[2][3] The primary mechanism for this is the steric and electronic shielding of metabolically labile C-H bonds. The strong, non-oxidizable C-F bonds effectively block common sites of cytochrome P450 (CYP) mediated oxidation.

By replacing a methylene (-CH2-) group with a difluoromethylene (-CF2-) group, medicinal chemists can prevent hydroxylation at that position, a common metabolic pathway that leads to rapid drug clearance. This strategy was successfully employed in the development of the MCHR1 inhibitor BMS-814580, where a 1,1-disubstituted gem-difluorocyclobutane was crucial in blocking a metabolic weak spot.[4] Studies have shown that gem-difluorination can either have no effect or slightly improve the metabolic stability of model derivatives.[2]

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. Below are outlines for key assays used to determine the physicochemical properties of gem-difluorinated cyclobutanes.

Potentiometric Titration for pKa Determination

This method directly measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the precise determination of the pKa.

Step-by-Step Methodology:

-

Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a known concentration (typically 1 mM).[9] Standardized solutions of 0.1 M HCl and 0.1 M NaOH are also prepared.[9][10]

-

Calibration: The pH meter is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[10]

-

Titration Setup: A known volume of the test compound solution is placed in a thermostatted vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[9][10] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl is often added.[9][10]

-

Execution: For a basic compound, the solution is first acidified with 0.1 M HCl to a low pH (e.g., 1.8-2.0).[9][10] The solution is then titrated with small, precise aliquots of 0.1 M NaOH. For an acidic compound, the process is reversed.

-

Data Acquisition: The pH is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable (e.g., drift < 0.01 pH units/minute).[9]

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, often corresponding to the pH at the half-equivalence point.[10] The experiment should be repeated at least in triplicate to ensure accuracy.[9]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a test compound when incubated with HLM, which are rich in CYP enzymes, providing a measure of Phase I metabolic clearance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Incubation Setup:

-

Reaction Initiation and Time Points:

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.[11][12]

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[11][13]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the test compound at each time point using LC-MS/MS.[11]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining compound versus time.

-

The slope of the line gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

-

Conclusion: A Versatile Tool for Drug Design

The gem-difluorinated cyclobutane is a powerful and versatile motif in the medicinal chemist's toolbox. Its unique combination of a conformationally defined, three-dimensional scaffold and potent electronic properties allows for the fine-tuning of critical drug-like properties. While its impact on lipophilicity requires careful, context-specific evaluation, its ability to predictably modulate pKa and significantly enhance metabolic stability makes it an invaluable asset in overcoming common challenges in drug discovery. A thorough understanding of the physicochemical principles outlined in this guide will empower scientists to rationally design and develop safer and more effective medicines.

References

-

Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425–10433. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

El-Kashef, D., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Request PDF. (n.d.). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. ResearchGate. [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

-

Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Request PDF. (n.d.). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

-

Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

Gill, H., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Request PDF. (n.d.). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. [Link]

-

Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Olifir, O. S., & Liashuk, O. S. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]

-

Ishikura, H., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Link]

-

Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central. [Link]

-

Request PDF. (n.d.). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

ResearchGate. (n.d.). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved from [Link]

-

Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. mercell.com [mercell.com]

- 12. mttlab.eu [mttlab.eu]

- 13. merckmillipore.com [merckmillipore.com]

Spectroscopic Profile of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, a fluorinated cyclobutane derivative of interest in medicinal chemistry and materials science. The unique structural features of this molecule, including the gem-difluoro group and the quaternary carbon center, give rise to a distinct spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis and interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound (C₈H₁₂F₂O₂) is a valuable building block in organic synthesis. The presence of the difluoromethylene group can significantly influence the molecule's lipophilicity, metabolic stability, and conformational preferences, making it an attractive moiety for the design of novel bioactive compounds and advanced materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

It is important to note that the spectroscopic data presented in this guide are predicted using computational algorithms and have not been experimentally verified. These predictions serve as a robust reference for the anticipated spectral characteristics of the molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl and methyl groups, as well as the methylene protons of the cyclobutane ring. The presence of the two fluorine atoms is expected to introduce complex splitting patterns for the adjacent methylene protons through-space and through-bond couplings.

Experimental Protocol (Hypothetical): A standard ¹H NMR experiment would be conducted on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.80 - 2.60 | Multiplet (m) | 2H | -CH₂ -CF₂- (Ring) |

| ~2.50 - 2.30 | Multiplet (m) | 2H | -CH₂ -C(CH₃)- (Ring) |

| ~1.45 | Singlet (s) | 3H | -C-CH₃ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation:

The downfield quartet at approximately 4.15 ppm is characteristic of the methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. The corresponding methyl group of the ethyl ester appears as an upfield triplet at around 1.25 ppm. The singlet at approximately 1.45 ppm is assigned to the methyl group at the C1 position of the cyclobutane ring. The two sets of methylene protons on the cyclobutane ring are diastereotopic and are expected to appear as complex multiplets in the region of 2.30-2.80 ppm. The protons on the carbon adjacent to the difluorinated carbon will likely exhibit splitting due to coupling with the fluorine atoms (²JHF and ³JHF), further complicating the signal.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the electron-withdrawing fluorine atoms is expected to have a significant impact on the chemical shift of the C3 carbon, resulting in a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF).

Experimental Protocol (Hypothetical): A standard ¹³C NMR experiment would be performed on a 100 MHz spectrometer using CDCl₃ as the solvent, with complete proton decoupling.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O (Ester) |

| ~120 (triplet) | C F₂ |

| ~61 | -O-C H₂-CH₃ |

| ~45 | C -CH₃ (Quaternary) |

| ~35 | C H₂ (Ring) |

| ~25 | -C-C H₃ |

| ~14 | -O-CH₂-C H₃ |

Interpretation:

The ester carbonyl carbon is predicted to resonate at the most downfield position, around 175 ppm. The most notable feature is the signal for the difluorinated carbon (C3), which is expected to appear as a triplet around 120 ppm due to the strong one-bond coupling to the two fluorine atoms. The quaternary carbon (C1) is predicted to be around 45 ppm. The two methylene carbons of the cyclobutane ring are expected to have similar chemical shifts around 35 ppm. The carbons of the ethyl group are predicted at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃), while the methyl group on the ring is predicted around 25 ppm.

Caption: Predicted ¹³C NMR assignments for this compound.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands are expected to be from the carbonyl group of the ester and the C-F bonds.

Experimental Protocol (Hypothetical): The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat compound on a salt plate.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Interpretation:

A strong absorption band around 1740 cm⁻¹ is predicted for the carbonyl (C=O) stretching vibration of the ester functional group. The C-H stretching vibrations of the methyl and methylene groups are expected to appear around 2980 cm⁻¹. A strong band in the region of 1250 cm⁻¹ is anticipated for the C-O stretching of the ester. The most characteristic feature for this molecule, apart from the carbonyl absorption, will be the strong absorption bands in the 1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the difluoromethylene group.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol (Hypothetical): The mass spectrum would be obtained using an electron ionization (EI) source.

Predicted Mass Spectrometry Data:

| m/z | Possible Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 133 | [M - OCH₂CH₃]⁺ |

| 105 | [M - COOCH₂CH₃]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is predicted at m/z 178, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group and the entire ester group. Therefore, prominent fragment ions are expected at m/z 133, corresponding to the loss of the ethoxy radical (-OCH₂CH₃), and at m/z 105, corresponding to the loss of the entire carbethoxy group (-COOCH₂CH₃). Loss of the methyl group from the cyclobutane ring could lead to a fragment at m/z 163. The peak at m/z 73 would correspond to the carbethoxy fragment itself.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The predicted spectroscopic data for this compound provide a detailed and insightful roadmap for the structural characterization of this important fluorinated building block. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a unique spectral fingerprint that can be used for its identification and for monitoring its presence in reaction mixtures. While this guide is based on computational predictions, it serves as a valuable resource for anticipating and interpreting experimental results, thereby accelerating research and development efforts involving this compound.

References

-

NMR Prediction: The NMR spectra were predicted using online NMR prediction tools. A widely used resource for such predictions is NMRDB.org.[1]

- IR Spectrum Interpretation: General principles of IR spectroscopy were used for the interpret

- Mass Spectrometry Fragmentation: The predicted fragmentation patterns are based on established principles of mass spectrometry for organic esters.

Disclaimer: The data and interpretations presented in this technical guide are based on computational predictions and are intended for informational purposes only. Experimental verification is recommended for definitive structural confirmation.

Numbered Reference List:

-

NMRDB.org: An Online Database for NMR Spectra Prediction. Available at: [Link]

Sources

The Strategic Incorporation of Fluorinated Cyclobutanes in Modern Medicinal Chemistry: An In-depth Technical Guide

Abstract

The confluence of fluorine chemistry and strained ring systems has introduced a powerful new dimension to medicinal chemistry. This guide provides a comprehensive technical overview of the role of fluorinated cyclobutanes in drug discovery and development. We will explore the nuanced interplay between the conformational constraints of the cyclobutane ring and the unique electronic properties of fluorine, which together offer a sophisticated toolkit for modulating the physicochemical and pharmacokinetic profiles of drug candidates. This document will delve into the synthetic strategies for accessing these valuable motifs, their profound impact on molecular properties such as lipophilicity and metabolic stability, and their successful application in clinical candidates. Through detailed protocols, data-driven comparisons, and mechanistic insights, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated cyclobutanes.

The Rationale for Fluorinated Cyclobutanes: A Synergy of Strain and Electronegativity

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[1] The small atomic size and high electronegativity of fluorine can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2] When combined with the unique puckered three-dimensional structure of the cyclobutane ring, a powerful synergy emerges.[3]

The cyclobutane scaffold itself offers several advantages in drug design:

-

Conformational Rigidity: The strained nature of the cyclobutane ring restricts the conformational freedom of appended functionalities, which can lead to enhanced binding affinity for a biological target by reducing the entropic penalty of binding.[4]

-

Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[5]

-

Three-Dimensionality: The non-planar structure of cyclobutane allows for the precise spatial orientation of substituents, enabling better exploration of the three-dimensional space within a binding pocket.[6]

The introduction of fluorine to the cyclobutane ring further refines these properties:

-

Modulation of Physicochemical Properties: Fluorination significantly alters the electronic distribution within the molecule, impacting its acidity (pKa) and lipophilicity (logP). The strong electron-withdrawing nature of fluorine generally increases the acidity of nearby functional groups.[7] The effect on lipophilicity is more complex and can be tuned by the degree and position of fluorination.[7]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This can be strategically employed to block sites of metabolism.[5]

-

Conformational Control: The introduction of fluorine can influence the puckering of the cyclobutane ring, providing an additional layer of control over the spatial arrangement of substituents.[7]

-

Bioisosteric Replacement: Fluorinated cyclobutane moieties can serve as effective bioisosteres for other chemical groups, such as gem-dimethyl or carbonyl groups, offering improved properties while maintaining or enhancing biological activity.[4]

The following diagram illustrates the key attributes that make fluorinated cyclobutanes attractive motifs in drug design.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. chemrxiv.org [chemrxiv.org]

A Technical Guide to Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, a specialized chemical building block with increasing relevance in the field of targeted protein degradation. We will delve into its fundamental chemical identifiers, physicochemical properties, and its emerging role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Core Chemical Identity and Descriptors

A precise understanding of a molecule's identifiers is paramount for accurate sourcing, data retrieval, and regulatory compliance. This compound is a synthetically derived, non-natural compound.

Nomenclature and Synonyms

The systematic name for this compound is ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate .[1] Due to its specific structure and application, it is often referred to by its CAS number or catalog identifiers. Common synonyms and database identifiers include:

-

Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester

-

MFCD23105921

Chemical Identifiers

For unambiguous identification in chemical databases and literature, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 227607-45-6 | [1] |

| PubChem CID | 72207837 | [2] |

| Molecular Formula | C8H12F2O2 | [1] |

| Molecular Weight | 178.18 g/mol | [3] |

| IUPAC Name | ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | [1] |

| Canonical SMILES | CCOC(=O)C1(C)CC(F)(F)C1 | [4] |

| InChI | InChI=1S/C8H12F2O2/c1-3-12-7(11)8(2)4-6(9,10)5-8/h3-5H2,1-2H3 | |

| InChIKey | Not readily available in search results. |

Physicochemical Properties

The physical and chemical properties of this building block are essential for its handling, reaction setup, and formulation.

| Property | Value | Notes |

| Boiling Point | 164.0 ± 40.0 °C at 760 mmHg | Predicted |

| Density | 1.13 ± 0.1 g/cm³ | Predicted |

| Flash Point | 52.1 ± 22.2 °C | Predicted |

| Purity | Typically available at ≥97% | [1] |

Note: Some physical properties are predicted values from chemical databases and should be confirmed with experimental data where critical.

Role in Targeted Protein Degradation

The primary application of this compound is as a Protein Degrader Building Block .[1] This positions it as a valuable component in the synthesis of PROTACs and molecular glues, two revolutionary therapeutic modalities.

PROTACs and Molecular Glues: A Paradigm Shift in Drug Discovery

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[5][6] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein from the cell.

-

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules with three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7]

-

Molecular Glues are smaller molecules that induce or enhance the interaction between an E3 ligase and a target protein, leading to the target's degradation.[5][6]

The following diagram illustrates the general mechanism of action for PROTACs:

Caption: General mechanism of PROTAC-mediated protein degradation.

Significance of the Difluorocyclobutane Moiety

The 3,3-difluoro-1-methylcyclobutane core of this molecule is a bioisostere for other commonly used chemical groups in drug design. The gem-difluoro group can offer several advantages:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the half-life of the final drug compound.

-

Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can alter the molecule's lipophilicity, polarity, and pKa, which can in turn influence its solubility, cell permeability, and binding affinity.

-

Conformational Constraint: The cyclobutane ring provides a rigid scaffold, which can help to lock the molecule into a specific conformation that is optimal for binding to its target.

Synthesis and Handling

While a specific, detailed, and publicly available synthesis protocol for this compound was not found in the reviewed literature, a general synthetic approach can be proposed based on established organic chemistry principles for the synthesis of similar cyclobutane derivatives.

Proposed Synthetic Pathway

A plausible synthetic route could involve the [2+2] cycloaddition of a suitable difluoroketene or a difluoroalkene with an appropriate reaction partner, followed by functional group manipulations to introduce the methyl and ethyl ester moieties. Another potential route could involve the fluorination of a pre-formed cyclobutanone ring system.

The following diagram outlines a conceptual synthetic workflow:

Caption: Conceptual workflow for the synthesis of the title compound.

Handling and Storage

-

Storage: Store at room temperature.[1]

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a specialized building block with significant potential in the rapidly evolving field of targeted protein degradation. Its unique combination of a conformationally restricted cyclobutane scaffold and the metabolically robust gem-difluoro group makes it an attractive component for the design of next-generation therapeutics. As research into PROTACs and molecular glues continues to expand, the demand for such precisely engineered chemical tools is expected to grow, further solidifying the importance of this compound in modern drug discovery.

References

-

ChemSrc. (n.d.). CAS#:227607-45-6 | ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). ethyl 3, 3-difluoro-1-methylcyclobutane-1-carboxylate, min 97%, 500 mg. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

Baipai Ke Biotechnology. (n.d.). PROTACs Molecular Glue. Retrieved from [Link]

- Słabik, J., & Kozicka, Z. (2024). Selective Examples of Molecular Glue: Target Protein Degradation. [PowerPoint slides].

- Zhang, T., et al. (2022). Molecular glues: enhanced protein-protein interactions and cell proteome editing. Signal Transduction and Targeted Therapy, 7(1), 149.

- Scott, D. C., et al. (2024). Pioneering protein degradation for agricultural applications.

-

National Center for Biotechnology Information. (n.d.). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. PubMed Central. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. InChI=1/C11H22O/c1-5-7-9(3)11(12)10(4)8-6-2/h9-10H,5-8H2,1-4H | C11H22O | CID 11182884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CID 2022 | C8H11N5O3 | CID 2022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biochempeg.com [biochempeg.com]

- 7. PROTACs Molecular Glue [en.biotech-pack.com]

Part 1: The Fundamental Puckering of the Cyclobutane Ring

An In-Depth Technical Guide to the 3D Conformation of Substituted Cyclobutane Rings

This guide provides a comprehensive exploration of the conformational landscape of substituted cyclobutane rings. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond foundational principles to deliver field-proven insights into the analysis and strategic utilization of this unique carbocycle. We will delve into the causality behind its non-planar structure, the profound influence of substituents, the methodologies for its characterization, and its rising importance as a privileged scaffold in modern drug discovery.

The cyclobutane ring, a four-membered carbocycle, presents a fascinating case study in conformational analysis, governed by a delicate interplay between two opposing forces: angle strain and torsional strain.

-

Angle Strain: A hypothetical planar cyclobutane would possess internal C-C-C bond angles of 90°. This is a significant deviation from the ideal 109.5° sp³ tetrahedral angle, leading to substantial angle strain, also known as Baeyer strain.[1][2] This strain energetically favors a planar geometry to maximize the bond angles.

-

Torsional Strain: In a planar conformation, all eight hydrogen atoms on adjacent carbons would be perfectly eclipsed, creating maximum torsional (or Pitzer) strain.[1][2] This strain is a powerful driving force for the ring to distort out of planarity.

To alleviate the substantial torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[1][3][4][5] This puckering reduces the eclipsing interactions between C-H bonds. The trade-off is a slight decrease in the C-C-C bond angles to approximately 88°, which marginally increases the angle strain.[2][4] However, the energetic relief from minimizing torsional strain is greater than the penalty from the increased angle strain, making the puckered state the global energy minimum.

The puckered conformation is characterized by a puckering angle (θ) , the dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes, which is approximately 28-35° for the parent cyclobutane.[4][6][7][8] The ring is not static; it undergoes rapid "ring-flipping" between two equivalent puckered conformations, passing through the higher-energy planar transition state.[4] The energy barrier for this inversion is quite low, calculated to be around 1.44 kcal/mol (or 482-498 cm⁻¹), ensuring rapid interconversion at room temperature.[6][7][9]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. baranlab.org [baranlab.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ring Conformation | ChemTalk [chemistrytalk.org]

- 6. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The gem-Difluoro Group: A Strategic Tool for Modulating Electronic Effects in Small Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group stands out for its profound and often predictable influence on the electronic landscape of small molecules. This guide provides a detailed exploration of the electronic effects imparted by the gem-difluoro group, offering insights into its role in modulating physicochemical properties, enhancing metabolic stability, and providing conformational control. By understanding the underlying principles of these effects, researchers can more effectively leverage this unique functional group in rational drug design. The CF₂ group is frequently employed as a bioisostere for carbonyl groups, ether oxygens, or methylene groups, offering a nuanced approach to refining a molecule's drug-like characteristics.[1][2]

Fundamental Electronic Properties of the gem-Difluoro Group

The electronic influence of the gem-difluoro group is a composite of several key factors stemming from the intrinsic properties of the fluorine atom and the C-F bond.

-

High Electronegativity and the Inductive Effect: Fluorine is the most electronegative element, leading to a strong polarization of the carbon-fluorine (C-F) bond, with significant electron density drawn towards the fluorine atoms. This creates a powerful electron-withdrawing inductive effect (-I effect) that propagates through sigma bonds, influencing the acidity and basicity of nearby functional groups.[3][4][5]

-

The Nature of the C-F Bond: The C-F bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), contributing to the metabolic stability of molecules by making adjacent C-H bonds less susceptible to enzymatic oxidation.[6][7]

-

Hyperconjugation and Gauche Effects: The C-F bond can act as a weak hydrogen bond acceptor and participate in hyperconjugative interactions.[1] These interactions, along with steric and electrostatic repulsions, give rise to the fluorine gauche effect, which can significantly influence molecular conformation.[8][9]

Modulation of Physicochemical Properties

The potent electronic effects of the gem-difluoro group provide a powerful handle for fine-tuning the physicochemical properties of drug candidates.

Acidity and Basicity (pKa)

The strong inductive electron-withdrawing nature of the gem-difluoro group can significantly impact the pKa of neighboring acidic and basic centers. This is a critical consideration in drug design, as the ionization state of a molecule affects its solubility, permeability, and target engagement.

-

Increased Acidity: By withdrawing electron density, the CF₂ group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). This effect is observed for carboxylic acids and other acidic protons in proximity to the gem-difluoro moiety.[4][10]

-

Decreased Basicity: Conversely, the electron-withdrawing nature of the CF₂ group reduces the electron density on nearby basic atoms, such as nitrogen in amines and heterocycles, making them less likely to accept a proton. This results in a decrease in basicity (a lower pKa of the conjugate acid).[3][4]

Table 1: Effect of gem-Difluorination on the pKa of Amines

| Compound | pKa of Conjugate Acid | ΔpKa (vs. Non-fluorinated) | Reference |

| Cyclohexylamine | 10.64 | - | [4] |

| 4,4-Difluorocyclohexylamine | 9.04 | -1.60 | [4] |

| Piperidine | 11.12 | - | [3] |

| 4,4-Difluoropiperidine | 9.03 | -2.09 | [3] |

As demonstrated in the table, the introduction of a gem-difluoro group leads to a significant decrease in the basicity of cyclic amines.

Lipophilicity (LogP)

The impact of the gem-difluoro group on lipophilicity (LogP) is complex and context-dependent. While fluorine is highly electronegative, its effect on LogP is not always straightforward.[3][10]

-

General Trends: In many cases, the introduction of a gem-difluoro group can lead to a decrease in lipophilicity compared to its non-fluorinated counterpart.[11] This is attributed to the increased polarity of the C-F bonds. However, the overall effect is influenced by the molecular context, including the proximity of other polar groups.[12][13]

Table 2: Comparative LogP Values for Fluorinated and Non-Fluorinated Analogs

| Non-Fluorinated Compound | LogP | Fluorinated Analog | LogP | ΔLogP | Reference |

| Cyclohexane | 3.44 | 1,1-Difluorocyclohexane | 2.60 | -0.84 | [11] |

| Methylcyclohexane | 3.61 | 1,1-Difluoro-3-methylcyclohexane | 3.10 | -0.51 | [11] |

The data illustrates that gem-difluorination can effectively lower the LogP of aliphatic rings, a desirable attribute for optimizing drug-like properties.

Conformational Control

The steric and electronic properties of the gem-difluoro group can be exploited to exert conformational control, pre-organizing a molecule into a bioactive conformation and reducing the entropic penalty upon binding to its target.[8][9] The CF₂ group has a known propensity to occupy corner locations in macrocycles, thereby limiting the available conformational space.[14][15][16]

Caption: The gem-difluoro group can act as a conformational linchpin.

Enhancement of Metabolic Stability

A key application of the gem-difluoro group in drug design is to block metabolically labile C-H bonds, thereby preventing oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] The exceptional strength of the C-F bond makes it resistant to homolytic cleavage, a common step in metabolic oxidation.[7]

Mechanism of Metabolic Blocking

By replacing a susceptible C-H bond with C-F bonds, the metabolic "soft spot" is effectively shielded from enzymatic attack. This can significantly increase the in vivo half-life of a drug candidate, leading to improved pharmacokinetic profiles.[6][17]

Caption: The gem-difluoro group blocks oxidative metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard method to assess the metabolic stability of a compound is through an in vitro assay using liver microsomes, which contain a high concentration of CYP enzymes.

Step-by-Step Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

-

Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

-

-

Initiation of the Reaction:

-

Add a solution of NADPH (the cofactor for CYP enzymes) to initiate the metabolic reaction.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

-

Conclusion

The gem-difluoro group is a versatile and powerful tool in the medicinal chemist's arsenal. Its profound electronic effects provide a means to rationally modulate key drug-like properties, including acidity, basicity, lipophilicity, and conformation. Furthermore, its ability to block metabolic oxidation offers a reliable strategy for enhancing the pharmacokinetic profile of drug candidates. A thorough understanding of the principles outlined in this guide will enable researchers to more effectively harness the potential of the gem-difluoro group in the design and development of novel therapeutics.

References

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC - NIH. Available at: [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing). Available at: [Link]

-

Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC - NIH. Available at: [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC - NIH. Available at: [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - ResearchGate. Available at: [Link]

-

gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery - ResearchGate. Available at: [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. Available at: [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. Available at: [Link]

-

gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv. Available at: [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - ResearchGate. Available at: [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - Semantic Scholar. Available at: [Link]

-

gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ResearchGate. Available at: [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. Available at: [Link]

-

Fluorine in fragrances: exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) Fluorine in fragrances: Exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones - ResearchGate. Available at: [Link]

-

Fluorine in fragrances: exploring the difluoromethylene (CF 2 ) group as a conformational constraint in macrocyclic musk lactones - RSC Publishing. Available at: [Link]

-

A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... - ResearchGate. Available at: [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. Available at: [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. Available at: [Link]

-

The geminal difluoromethylene group: bioisosterism, and catalysis-based... - ResearchGate. Available at: [Link]

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]

-

Fluorinated Musk Fragrances: The CF2 Group as a Conformational Bias Influencing the Odour of Civetone and (R)-Muscone | Request PDF - ResearchGate. Available at: [Link]

-

CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? - ResearchGate. Available at: [Link]

-

Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes - Bioengineer.org. Available at: [Link]

-

Synthesis of difluoroalkylated compounds a Bioisostere design and... - ResearchGate. Available at: [Link]

-

Introduction: (A) (bio)isostere of the CF2 group; (B) notable examples... - ResearchGate. Available at: [Link]

-

Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC - NIH. Available at: [Link]

-

A general organophotoredox strategy to difluoroalkyl bicycloalkane (CF2-BCA) hybrid bioisosteres | ChemRxiv. Available at: [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams | Organic Letters - ACS Publications. Available at: [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine in fragrances: exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine in fragrances: exploring the difluoromethylene (CF 2 ) group as a conformational constraint in macrocyclic musk lactones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02023A [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Practical, Step-Wise Synthesis of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Strategic Overview & Rationale

The incorporation of fluorinated cyclobutane motifs into molecular scaffolds is a powerful strategy in modern drug discovery. The gem-difluoro group can act as a bioisostere for a carbonyl group or a dimethyl moiety, often enhancing metabolic stability and modulating lipophilicity without significant steric impact.[1][2] Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS 227607-45-6) is a particularly useful building block, combining these benefits with a reactive handle for further chemical elaboration.[3]

The synthetic approach detailed herein is designed for efficiency, scalability, and high selectivity, proceeding in two distinct stages:

-

Gem-Difluorination: Conversion of the ketone in ethyl 3-oxocyclobutanecarboxylate to a difluoromethylene group using diethylaminosulfur trifluoride (DAST).

-

α-Methylation: Selective deprotonation at the carbon alpha to the ester, followed by quenching with an electrophile (methyl iodide) to install the C1-methyl group.

This strategy prioritizes the fluorination of the robust ketone functionality before the more sensitive α-methylation step, ensuring cleaner conversions and simplifying purification.

Sources

Application Notes & Protocols: Strategic Incorporation of Difluorocyclobutane Moieties into Drug Candidates

Abstract

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluorocyclobutane ring has emerged as a particularly valuable bioisostere. Its rigid, three-dimensional structure, combined with the profound electronic effects of the gem-difluoro group, provides a unique opportunity to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding interactions. This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical protocols for incorporating difluorocyclobutane moieties into drug discovery pipelines. We will delve into the causality behind experimental choices, present validated protocols, and showcase the tangible impact of this moiety through comparative data and case studies.

The Strategic Value of the Difluorocyclobutane Moiety in Medicinal Chemistry

The cyclobutane scaffold itself is a compelling structural motif in drug design, offering a stable, strained ring system that can act as a versatile bioisostere for various groups, including aromatic rings, piperidines, and acyclic fragments.[1] The addition of a gem-difluoro group to this scaffold introduces a host of beneficial properties that can be strategically leveraged by medicinal chemists.[2][3]

Key Advantages:

-

Metabolic Stability: The replacement of two C-H bonds with highly robust C-F bonds at a single carbon atom effectively blocks potential sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3][4] This "metabolic shielding" can significantly increase a compound's half-life and oral bioavailability.[5]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms can profoundly influence the acidity (pKa) of nearby functional groups.[6][7][8] This effect can be critical for optimizing target engagement or improving solubility. Furthermore, the CF2 group can subtly alter lipophilicity (LogP) and aqueous solubility in a context-dependent manner, providing a fine-tuning mechanism for drug-like properties.[6][7][8][9]

-

Conformational Constraint and Vectorial Projection: The rigid cyclobutane ring restricts the conformational freedom of a molecule, which can pre-organize the pharmacophore into a bioactive conformation, potentially increasing potency and selectivity. The exit vectors from the 3,3-difluorocyclobutane ring project substituents into distinct regions of three-dimensional space, offering a different structural presentation compared to more traditional linkers.[10]

-

Bioisosterism: The difluorocyclobutane moiety can serve as a bioisostere for various functional groups, including carbonyls, sulfones, and even sterically demanding groups like gem-dimethyl. This allows for the exploration of novel chemical space while retaining key binding interactions.[11][12][13][14]

The following workflow illustrates the decision-making process and experimental pipeline for integrating a difluorocyclobutane moiety.

Sources

- 1. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate: A Versatile Fluorinated Building Block for Modern Drug Discovery

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Fluorine's unique electronic properties can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. Among the diverse array of fluorinated motifs, strained ring systems such as cyclobutanes have garnered considerable attention. The 3,3-difluorocyclobutane moiety, in particular, serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering a polar, metabolically stable, and synthetically accessible scaffold. This application note provides a comprehensive guide to the properties, synthesis, and applications of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, a key building block for the facile introduction of this valuable motif.

This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the effective utilization of this versatile building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting its influence on the properties of the final molecule. The key properties of this compound are summarized in the table below.[1][2]

| Property | Value | Source |

| CAS Number | 227607-45-6 | [1], [2] |

| Molecular Formula | C₈H₁₂F₂O₂ | [1], [2] |

| Molecular Weight | 178.18 g/mol | [1], [2] |

| Boiling Point | 164.0 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 52.1 ± 22.2 °C | [1] |

| Appearance | Colorless liquid (typical) | Commercially available |

| Purity | ≥97% (typical) | [2] |

Note: Spectroscopic data (NMR, HPLC, LC-MS) should be requested from the supplier.[3]

Synthesis of this compound: A Plausible Route

Caption: Plausible synthetic workflow for this compound.

Detailed Synthetic Protocol (Proposed):

Step 1: [2+2] Cycloaddition to form Methyl 1-methyl-2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate

-

Rationale: This step utilizes a thermal [2+2] cycloaddition, a common method for constructing four-membered rings. The electron-withdrawing groups on both reactants facilitate this reaction.

-

Procedure:

-

In a high-pressure reactor, combine methyl methacrylate (1.0 eq) and 1,1-dichloro-2,2-difluoroethylene (1.2 eq).

-

Seal the reactor and heat to 150-180 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reactor to room temperature and carefully vent any excess pressure.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Step 2: Reductive Dechlorination to form Methyl 1-methyl-3,3-difluorocyclobutane-1-carboxylate

-

Rationale: Zinc-mediated reductive dechlorination is a standard and effective method for removing vicinal or geminal chlorine atoms. Ammonium chloride acts as a proton source.

-

Procedure:

-

To a stirred suspension of activated zinc powder (3.0 eq) in a suitable solvent such as ethanol or THF, add a solution of methyl 1-methyl-2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate (1.0 eq) and ammonium chloride (2.0 eq) in the same solvent.

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and filter off the excess zinc.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by column chromatography.

-

Step 3: Transesterification to form this compound

-

Rationale: Acid-catalyzed transesterification is a straightforward method to convert one ester to another. Using a large excess of ethanol drives the equilibrium towards the desired product.

-

Procedure:

-

Dissolve methyl 1-methyl-3,3-difluorocyclobutane-1-carboxylate (1.0 eq) in a large excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Remove the excess ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final product by distillation under reduced pressure.

-

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-difluoro-1-methylcyclobutane moiety imparted by this building block offers several advantages in drug design:

-

Bioisosteric Replacement: The difluoromethylene group is a well-established bioisostere of a carbonyl group and can also serve as a more polar and metabolically stable replacement for a gem-dimethyl group. This substitution can lead to improved pharmacokinetic profiles and reduced off-target effects. The cyclobutane ring itself can act as a rigid scaffold to orient substituents in a defined three-dimensional space, potentially enhancing binding to a biological target.

-

Modulation of Physicochemical Properties: The two fluorine atoms introduce a significant dipole moment, which can increase the polarity of a molecule. This can be advantageous for improving solubility and cell permeability. The C-F bond is also highly stable, rendering the moiety resistant to metabolic degradation at that position.

-

"Escape from Flatland": The three-dimensional nature of the cyclobutane ring helps to increase the sp³ character of a molecule. This "escape from flatland" is a current trend in drug design aimed at improving the developability of drug candidates by moving away from planar, aromatic systems which can be associated with toxicity and poor solubility.

Caption: Bioisosteric relationship of the 3,3-difluorocyclobutane motif.

While specific examples of marketed drugs containing this compound are not yet prevalent, the parent 3,3-difluorocyclobutane carboxylic acid and its derivatives are increasingly appearing in the patent literature for a range of therapeutic targets, including inhibitors of kinases and other enzymes.[6][7]

Experimental Protocols: Key Transformations

The ester functionality of this compound is the primary handle for its incorporation into larger molecules. The following protocols detail two of the most common and crucial transformations: hydrolysis to the corresponding carboxylic acid and direct amidation.

Protocol 1: Hydrolysis to 3,3-difluoro-1-methylcyclobutanecarboxylic Acid

The hydrolysis of this sterically hindered ester requires forcing conditions to achieve a reasonable reaction rate. Base-catalyzed saponification is generally the most effective method.

Caption: Workflow for the hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 3,3-difluoro-1-methylcyclobutanecarboxylic acid, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Direct Amidation with a Primary Amine

Direct amidation of the ester can be achieved using various modern coupling techniques. A common and effective method involves the use of a Lewis acid catalyst or a strong base to promote the reaction.

Caption: Workflow for the direct amidation of this compound.

Materials:

-

This compound

-

Primary amine of choice

-

Sodium tert-butoxide (NaOtBu) or another suitable base/catalyst

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sealed reaction tube, magnetic stirrer, heating block

Procedure:

-

To a dry, sealed reaction tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the primary amine (1.2-1.5 eq), and sodium tert-butoxide (1.5-2.0 eq).

-

Add a suitable anhydrous solvent (e.g., toluene) to the tube.

-

Seal the tube and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS until the ester is consumed.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the mixture with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block for the introduction of the 3,3-difluoro-1-methylcyclobutane moiety into drug candidates and other advanced materials. Its utility as a bioisosteric replacement for gem-dimethyl and carbonyl groups, coupled with its ability to impart favorable physicochemical properties, makes it an attractive tool for medicinal chemists. The protocols provided herein offer robust and reproducible methods for the key chemical transformations of this building block, enabling its seamless integration into synthetic workflows. As the demand for novel, three-dimensional, and fluorinated scaffolds continues to grow, the importance of building blocks like this compound in the drug discovery landscape is set to increase.

References

-

ChemSrc. (n.d.). ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate. Retrieved January 20, 2026, from [Link].

-

CP Lab Safety. (n.d.). ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate, min 97%, 500 mg. Retrieved January 20, 2026, from [Link].

-

Dolbier, W. R., Jr. (2009). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Retrieved January 20, 2026, from [Link].

- Google Patents. (n.d.). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.

-

PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid. Retrieved January 20, 2026, from [Link].

- Google Patents. (n.d.). WO2014133412A2 - (3r,4r,5s)-4-amino-5-(2,2-difluoroacetylamino)-3-(1-ethylpropoxy)-cyclohex-1-enecarboxylic acid and esters thereof, and method for producing and using same.

-

Google Patents. (n.d.). US Patent for Alkylated (1H-benzoimidazol-5-yl)-(4-Substituted-phenyl)-amine useful as MEK inhibitors. Retrieved January 20, 2026, from [Link].

-

Journal of Organic Chemistry. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. Retrieved January 20, 2026, from [Link].

Sources

- 1. CAS#:227607-45-6 | ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | Chemsrc [chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 227607-45-6|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]